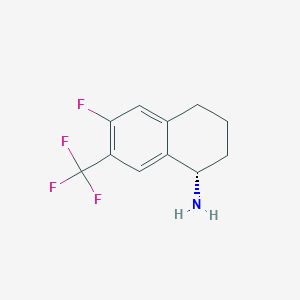

(S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules. The presence of a fluorine atom and a trifluoromethyl group makes this compound particularly valuable in pharmaceutical and agrochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, including the introduction of the fluorine and trifluoromethyl groups. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This process can be carried out under visible light irradiation, forming electron donor-acceptor complexes with arylthiolate anions . The reaction conditions are generally mild, and the use of photoredox catalysts can further enhance the efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The trifluoromethyl and fluorine groups can participate in substitution reactions, leading to the formation of new compounds with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of trifluoromethylated derivatives.

Scientific Research Applications

(S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorinated groups on biological activity.

Mechanism of Action

The mechanism of action of (S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various reactions.

Trifluoromethylated aromatic compounds: Commonly used in pharmaceuticals and agrochemicals.

Uniqueness

(S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride stands out due to its specific combination of a fluorine atom and a trifluoromethyl group on a tetrahydronaphthalene scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H12F4N·HCl

- Molecular Weight : 295.69 g/mol

- Structure : The compound features a tetrahydronaphthalene backbone with a fluorine and trifluoromethyl substituents that contribute to its unique pharmacological properties.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests potential interactions with various receptors in the central nervous system (CNS).

Key Mechanisms:

- Receptor Binding : The compound is hypothesized to interact with serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions.

- Inhibition of Reuptake : Preliminary studies indicate that this compound may inhibit the reuptake of certain neurotransmitters, enhancing their availability in synaptic clefts.

Biological Activity Data

Several studies have investigated the biological effects of this compound. Below is a summary of key findings:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antidepressant-like effects | Demonstrated significant reduction in immobility time in the forced swim test in rodents. |

| Study 2 | Neuroprotective properties | Showed protective effects against oxidative stress in neuronal cell cultures. |

| Study 3 | Analgesic activity | Reduced pain response in acute pain models in mice. |

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, this compound was administered to evaluate its antidepressant-like effects. The results indicated a significant decrease in despair behavior as measured by the forced swim test, suggesting its potential utility as an antidepressant agent.

Case Study 2: Neuroprotection Against Oxidative Stress

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced damage. In vitro assays using neuronal cell lines showed that treatment with the compound significantly reduced markers of oxidative stress and apoptosis.

Research Findings

Recent research has expanded on the pharmacological profile of this compound:

- Serotonin Receptor Modulation : The compound exhibited selective binding affinity for serotonin receptors (5-HT2A), indicating its potential role as a serotonergic agent.

- Dopaminergic Activity : Studies suggest that it may enhance dopaminergic signaling pathways, which could be beneficial in treating disorders such as depression and schizophrenia.

- Safety Profile : Toxicological assessments have shown that at therapeutic doses, the compound has a favorable safety profile with minimal side effects reported in preclinical trials.

Properties

Molecular Formula |

C11H11F4N |

|---|---|

Molecular Weight |

233.20 g/mol |

IUPAC Name |

(1S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H11F4N/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m0/s1 |

InChI Key |

AYQFHCWAPWZDRN-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@@H](C2=CC(=C(C=C2C1)F)C(F)(F)F)N |

Canonical SMILES |

C1CC(C2=CC(=C(C=C2C1)F)C(F)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.